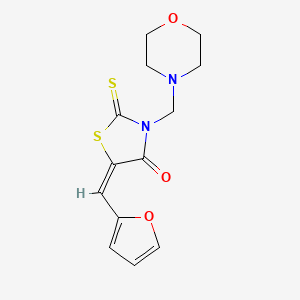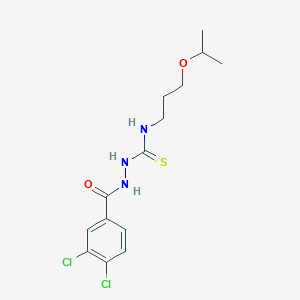![molecular formula C16H21FN4O2S B4773293 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B4773293.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine
説明
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine, commonly referred to as EFPT, is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique properties and potential applications in various fields of study, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of EFPT is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can have a positive effect on various physiological processes.
Biochemical and Physiological Effects:
EFPT has been shown to have a variety of biochemical and physiological effects. The compound has been shown to increase the levels of neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This can lead to improved cognitive function, mood, and overall well-being. EFPT has also been shown to have antioxidant properties, which can protect against oxidative stress and damage to cells.
実験室実験の利点と制限
EFPT has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound is also relatively easy to synthesize, making it a popular choice for research studies. However, EFPT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of EFPT. One potential direction is the development of EFPT-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the study of EFPT's potential use as a diagnostic tool in the field of biochemistry. Further studies are also needed to fully understand the compound's mechanism of action and potential applications.
科学的研究の応用
EFPT has gained significant attention in the field of scientific research due to its potential applications in various fields of study. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EFPT has also been studied for its potential use as a diagnostic tool in the field of biochemistry.
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2S/c1-2-20-13-15(11-18-20)24(22,23)21-9-7-19(8-10-21)12-14-5-3-4-6-16(14)17/h3-6,11,13H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSUEYJSZYCJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4773212.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4773214.png)


![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4773238.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4773243.png)
![N-(2-bromophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4773245.png)
![N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773259.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4773264.png)
![4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4773281.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4773287.png)
![propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)
![ethyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4773306.png)